molecular formula C22H23F4NO3 B12342718 (S)-5-Fluoro-N-(1-(4-methoxyphenyl)ethyl)-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide CAS No. 1198785-54-4

(S)-5-Fluoro-N-(1-(4-methoxyphenyl)ethyl)-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide

Cat. No.: B12342718
CAS No.: 1198785-54-4
M. Wt: 425.4 g/mol
InChI Key: AUCRHOPAPWGXID-ZDUSSCGKSA-N
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Description

(S)-5-Fluoro-N-(1-(4-methoxyphenyl)ethyl)-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23F4NO3 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
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Biological Activity

(S)-5-Fluoro-N-(1-(4-methoxyphenyl)ethyl)-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide, also known by its CAS number 1198785-54-4, is a compound of interest due to its potential biological activities. This article synthesizes existing research on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The molecular structure of the compound is characterized by the following features:

  • Molecular Formula : C19H22F4N2O2
  • Molecular Weight : 392.39 g/mol
  • Key Functional Groups : Includes a fluorinated benzamide and a methoxyphenyl group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. Below are key findings from recent studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit tumor growth through the induction of apoptosis in cancer cells. It appears to act on multiple signaling pathways, including those involved in cell cycle regulation and apoptosis.
  • Case Study : A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability by inducing G1 phase arrest and promoting apoptosis via caspase activation .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size compared to control groups, indicating its potential as an effective anticancer agent.

Anti-inflammatory Effects

  • Mechanism : The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant decrease in edema and inflammatory cell infiltration .

Data Summary Table

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits cell cycle
Anti-inflammatoryReduces cytokine production

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. Studies indicate that the compound is metabolized primarily in the liver with an elimination half-life conducive for therapeutic use.

Properties

CAS No.

1198785-54-4

Molecular Formula

C22H23F4NO3

Molecular Weight

425.4 g/mol

IUPAC Name

5-fluoro-N-[(1S)-1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide

InChI

InChI=1S/C22H23F4NO3/c1-13(14-5-8-16(30-4)9-6-14)27-20(29)17-11-15(23)7-10-18(17)21(2,3)12-19(28)22(24,25)26/h5-11,13H,12H2,1-4H3,(H,27,29)/t13-/m0/s1

InChI Key

AUCRHOPAPWGXID-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)F)C(C)(C)CC(=O)C(F)(F)F

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)F)C(C)(C)CC(=O)C(F)(F)F

Origin of Product

United States

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